Benzo[d]thiazol-2-yl(4-(pyridazin-3-yloxy)piperidin-1-yl)methanone
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Overview
Description
“Benzo[d]thiazol-2-yl(4-(pyridazin-3-yloxy)piperidin-1-yl)methanone” is a benzothiazole derivative . Benzothiazole derivatives have been found to exhibit significant anti-tubercular activity .
Synthesis Analysis
The synthesis of benzothiazole derivatives can be achieved through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, and one-pot multicomponent reactions .Chemical Reactions Analysis
Benzothiazole derivatives can undergo various chemical reactions. For instance, they can be synthesized from the reaction of aniline derivatives and 5-methyl-2-(6-methyl-1,3-benzothiazol-2-yl)-2,4-dihydro-3H pyrazol-3-one via a diazo-coupling process .Scientific Research Applications
Antimicrobial and Anti-mycobacterial Activities
Research indicates that compounds within the Benzo[d]thiazol-2-yl(4-(pyridazin-3-yloxy)piperidin-1-yl)methanone scaffold exhibit promising antimicrobial and anti-mycobacterial properties. For instance, a study demonstrated that certain derivatives of this scaffold showed significant activity against Mycobacterium tuberculosis, with some compounds displaying minimal cytotoxicity against human cell lines, indicating their potential as therapeutic agents for tuberculosis ((Pancholia et al., 2016)). This finding underscores the importance of structural diversity in enhancing the anti-mycobacterial potential of these compounds.
Synthesis and Structural Analysis
The synthesis of this compound derivatives involves various chemical reactions, including condensation and cyclization processes, to introduce different substituents that can potentially improve their biological activity. For example, the synthesis and antimicrobial activity evaluation of new pyridine derivatives highlight the role of structural modification in achieving variable antimicrobial efficacy against different bacterial and fungal strains ((Patel et al., 2011)).
Mechanism of Action
Mode of Action
Benzo[d]thiazol-2-yl(4-(pyridazin-3-yloxy)piperidin-1-yl)methanone interacts with its target, topoisomerase I, through a process known as DNA intercalation . This compound inserts itself between the DNA base pairs, disrupting the normal function of the enzyme and preventing it from relieving the torsional stress in the DNA helix . This disruption can lead to DNA damage and cell death, particularly in rapidly dividing cells such as cancer cells .
Future Directions
Biochemical Analysis
Biochemical Properties
Benzothiazole derivatives have been found to interact with various enzymes and proteins . For instance, some benzothiazole derivatives have shown inhibitory activity against the cyclooxygenase (COX) enzymes .
Cellular Effects
Benzothiazole derivatives have been reported to exhibit anti-tubercular activity, indicating their potential to affect cellular processes .
Molecular Mechanism
Benzothiazole derivatives have been found to inhibit COX enzymes, suggesting a potential mechanism of action .
Properties
IUPAC Name |
1,3-benzothiazol-2-yl-(4-pyridazin-3-yloxypiperidin-1-yl)methanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N4O2S/c22-17(16-19-13-4-1-2-5-14(13)24-16)21-10-7-12(8-11-21)23-15-6-3-9-18-20-15/h1-6,9,12H,7-8,10-11H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VHJMDSMQDJVFTH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1OC2=NN=CC=C2)C(=O)C3=NC4=CC=CC=C4S3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N4O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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